molecular formula C4H4BrNO2 B1618518 Methyl 2-bromo-2-cyanoacetate CAS No. 31253-11-9

Methyl 2-bromo-2-cyanoacetate

Cat. No. B1618518
CAS RN: 31253-11-9
M. Wt: 177.98 g/mol
InChI Key: ARPGZMIRSBUKBU-UHFFFAOYSA-N
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Description

“Methyl 2-bromoacetate” is a chemical compound with the molecular formula C3H5BrO2 . It is colorless or straw-colored liquid with a sharp and penetrating smell . It is commonly used as a reagent in chemical modification of histidine .


Synthesis Analysis

The synthesis of cyanoacetamides, which are polyfunctional compounds possessing both electrophilic and nucleophilic properties, may be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromoacetate” can be represented by the linear formula: BrCH2COOCH3 . The IUPAC Standard InChIKey for this compound is ANGDWNBGPBMQHW-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 2-bromoacetate” is an alkylating agent and has been used to alkylate phenol and amino groups . It reacts with conjugated base and produces alkylated carbene complexes . It also undergoes reactions with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes .


Physical And Chemical Properties Analysis

“Methyl 2-bromoacetate” is soluble in water and has a higher density than water . It has a refractive index n20/D of 1.417 (lit.) and a boiling point of 204-207 °C (lit.) . It also has a melting point of -13 °C (lit.) .

Scientific Research Applications

Synthesis of 2-Bromo-6-methoxynaphthalene

Methyl 2-bromo-2-cyanoacetate is utilized in the synthesis of 2-Bromo-6-methoxynaphthalene, a significant intermediate in crafting non-steroidal anti-inflammatory agents. The synthesis involves environmentally friendly reagents, highlighting a shift towards safer and more sustainable chemical processes (Xu & He, 2010).

Heterocyclic Chemistry

It plays a role in the formation of complex heterocyclic systems, showcasing its versatility in constructing diverse molecular structures. The reaction of cyanoacetamide with certain salts leads to the formation of novel heterocyclic systems, illustrating the compound's utility in advancing synthetic organic chemistry (Tverdokhleb & Khoroshilov, 2015).

Reactions in Organic Synthesis

Methyl 2-bromo-2-cyanoacetate is involved in reactions leading to the synthesis of various heterocyclic compounds. It's part of intricate reaction mechanisms, demonstrating its role in expanding the toolkit for organic synthesis (Zav’yalova et al., 2009).

Tandem Transformations in Chemical Reactions

The compound is implicated in tandem transformations involving bromo-substituted styrenes and other reagents. These reactions result in the formation of complex structures like sulfonyl-substituted cyclopropanes, showcasing its role in multifaceted chemical synthesis (Vasin et al., 2014).

Mechanism of Action

“Methyl 2-bromoacetate” is commonly used as a reagent in the chemical modification of histidine .

Safety and Hazards

“Methyl 2-bromoacetate” is incompatible with acids, bases, oxidizing agents, and reducing agents . It is highly flammable and causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Future work will emphasize exploring the scope of β, β-dicyanostyrene derivatives and illustrating the reaction mechanism . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents is also a future direction .

properties

IUPAC Name

methyl 2-bromo-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c1-8-4(7)3(5)2-6/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPGZMIRSBUKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291499
Record name methyl bromo(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2-cyanoacetate

CAS RN

31253-11-9
Record name NSC75984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl bromo(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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